molecular formula C16H24N2O3 B5550768 3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide

3-butoxy-N'-(3-phenylpropanoyl)propanohydrazide

Cat. No.: B5550768
M. Wt: 292.37 g/mol
InChI Key: NZAMEPMIUKLFMB-UHFFFAOYSA-N
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Description

3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a phenylpropanoyl group, and a propanohydrazide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction of butyl alcohol with an alkali, followed by the addition of N,N-dimethylpropanamide under heating conditions . This results in the formation of the desired compound after further refinement through heating and vacuum rectifying column separation.

Industrial Production Methods

Industrial production of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring that the compound meets industrial standards. The use of advanced equipment and controlled reaction conditions is crucial to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N’-(3-phenylpropanoyl)propanohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-butoxypropanoyl)-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-3-12-21-13-11-16(20)18-17-15(19)10-9-14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAMEPMIUKLFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=O)NNC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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